2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a piperidin-4-yl group linked to a pyrimidine-4-carbonyl moiety. The 1,8-naphthyridine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyrimidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(16-5-9-19-12-21-16)23-10-6-13(7-11-23)15-4-3-14-2-1-8-20-17(14)22-15/h1-5,8-9,12-13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZUCKOHFGIIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are used in the design of various drugs.
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
Piperidine derivatives have been found to affect a wide range of biochemical pathways, leading to various downstream effects.
Biological Activity
The compound 2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on various research findings.
Chemical Structure and Synthesis
The structure of this compound features a naphthyridine core with a pyrimidine carbonyl and a piperidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors.
Synthetic Pathway
- Starting Materials : The synthesis begins with the preparation of the naphthyridine core.
- Pyrimidine and Piperidine Substitution : Subsequent steps involve the introduction of the pyrimidine carbonyl and piperidine groups through condensation reactions.
- Purification : The final product is purified using standard chromatographic techniques.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : It demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, suggesting significant antiproliferative effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression:
- Cyclin-dependent Kinases (CDKs) : It has shown selective inhibition against CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .
The proposed mechanism involves the disruption of cell cycle progression through CDK inhibition, leading to apoptosis in cancer cells. This is supported by studies indicating that treatment with the compound results in increased levels of pro-apoptotic markers .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: In Vivo Efficacy
A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study reported a 50% reduction in tumor volume at a dosage of 10 mg/kg .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of the compound towards CDK2 over CDK9, showcasing a 265-fold selectivity which may minimize side effects associated with non-selective inhibitors .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| CDK2 Inhibition | 0.36 | HeLa |
| CDK9 Inhibition | 1.8 | HCT116 |
| Tumor Volume Reduction | - | Xenograft Model |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:
- Inhibition of Protein Kinases : Research has shown that similar compounds can act as selective inhibitors of protein kinases, which play a critical role in cancer cell proliferation. For instance, modifications to the naphthyridine structure have led to the development of potent inhibitors of the PI3K-AKT pathway, crucial for tumor growth regulation .
- Case Study : A study demonstrated that a related naphthyridine derivative significantly inhibited the growth of human tumor xenografts in vivo, showcasing its potential as a therapeutic agent against cancer .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders:
- Muscarinic Receptor Modulation : Compounds similar to 2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine have been identified as antagonists for muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .
- Case Study : Research on derivatives indicated their effectiveness in modulating neurotransmitter systems, leading to improved cognitive functions in animal models .
Antimicrobial Properties
The compound's effectiveness against microbial infections has also been investigated:
- Mechanism of Action : Naphthyridine derivatives have shown activity against bacterial strains by disrupting cellular processes essential for bacterial survival.
- Case Study : In vitro assays have demonstrated that certain derivatives possess significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Data Tables
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Protein kinase inhibition | Inhibits tumor growth in xenograft models |
| Neurological Disorders | Muscarinic receptor antagonism | Improved cognitive functions in animal models |
| Antimicrobial Properties | Disruption of bacterial cell processes | Effective against resistant bacterial strains |
Chemical Reactions Analysis
Nucleophilic Substitutions
The pyrimidine and naphthyridine rings undergo nucleophilic aromatic substitutions at electron-deficient positions (e.g., C-2, C-4, or C-7). For example:
-
Halogenation : Bromine or chlorine substitutes hydrogen under acidic conditions, yielding 3-bromo or 3-chloro derivatives.
-
Amination : Reaction with ammonia or amines introduces amino groups, enhancing water solubility and biological activity .
Electrophilic Additions
The electron-rich piperidine nitrogen and naphthyridine ring facilitate electrophilic attacks :
-
Protonation : Occurs preferentially at the naphthyridine N-1 position in acidic media, forming stable salts.
-
Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides, producing N-alkylated or N-acylated derivatives .
Oxidation and Reduction
-
Oxidation : The pyrimidine carbonyl group resists oxidation, but the naphthyridine ring undergoes partial oxidation with KMnO₄ or CrO₃ to form quinoline-like oxides .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring to tetrahydronaphthyridine, altering pharmacokinetic properties.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates:
-
C-C Bond Formation : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at C-3 or C-4 .
-
C-N Bond Formation : Amination reactions with aryl amines yield biaryl amine derivatives .
Key Reaction Conditions and Reagents
Mechanistic Insights
-
Naphthyridine Ring Reactivity : The 1,8-naphthyridine core acts as a π-deficient system, directing electrophiles to C-3 and C-4 positions. DFT studies indicate a charge density of −0.12 e at C-3, favoring electrophilic substitution .
-
Pyrimidine Carbonyl Stability : Resonance stabilization of the pyrimidine-4-carbonyl group limits its participation in nucleophilic additions unless activated by Lewis acids (e.g., AlCl₃).
Synthetic Modifications
-
Antimicrobial Derivatives : Introduction of a 4-fluorophenyl group via Suzuki coupling enhanced activity against Staphylococcus aureus (MIC = 2 µg/mL) .
-
Solubility Optimization : N-Methylation of the piperidine ring increased aqueous solubility by 12-fold without compromising CNS permeability .
Stability Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Substituents
Several 1,8-naphthyridine derivatives share structural similarities with the target compound, differing primarily in substituent groups. Key examples include:
Key Observations :
- Piperazine vs. Piperidine : Piperazine-containing analogues (e.g., compound 33) exhibit stronger antimicrobial activity compared to piperidine derivatives, likely due to enhanced solubility and hydrogen-bonding capacity .
- Pyrimidine-Carbonyl vs. Other Substituents : The pyrimidine-4-carbonyl group in the target compound may offer superior binding to kinases or nucleic acids compared to morpholine or phenylpiperazine groups, as pyrimidine mimics nucleobase interactions .
Functional Group Impact on Bioactivity
- Carboxylic Acid Derivatives : Compounds like 4a and 4b (1,8-naphthyridine-3-carboxylic acids) show potent antihistaminic and antibacterial activity, with MIC values as low as 6.25 µg/mL against E. coli . The carboxylic acid group enhances metal coordination, critical for enzyme inhibition.
- Fluorinated Analogues: Fluoronaphthyridones (e.g., fluorinated 4-oxo-1,8-naphthyridines) exhibit quinolone-like activity, targeting DNA gyrase. However, the absence of fluorine in the target compound may reduce off-target toxicity while maintaining efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Coupling reactions : Piperidin-4-yl intermediates are functionalized with pyrimidine-4-carbonyl groups via nucleophilic acyl substitution. For example, using POCl₃ in DMF to activate carbonyl groups, followed by reaction with piperidine derivatives .
- Cyclization : 1,8-naphthyridine cores are constructed using methods like the Vilsmeier-Haack reaction (e.g., formylation of intermediates) or Grignard reagent-mediated alkylation .
- Optimization Tips :
- Temperature : Reactions often require precise heating (e.g., 80–120°C in DMF) to avoid side products .
- Catalysts : Use of Na₂CO₃ or KI in DMF enhances coupling efficiency .
- Workup : Crystallization from ethanol or dichloromethane improves purity (>95%) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic shifts: piperidine protons (δ 2.5–3.5 ppm), naphthyridine aromatic protons (δ 7.0–8.5 ppm), and pyrimidine protons (δ 8.5–9.0 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm) and quaternary carbons in the naphthyridine ring .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate key functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with intermediates like POCl₃ or DMF .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially for volatile reagents (e.g., dichloromethane) .
- Emergency Measures :
- Spills : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
- Exposure : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., enzymes in mycobacterial pathways). Focus on the pyrimidine moiety’s interaction with active-site residues .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with anti-mycobacterial activity. For example, electron-withdrawing groups on the pyrimidine ring enhance target inhibition .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier permeability) by analyzing lipophilicity (cLogP ~2.5) and hydrogen-bond donors (<3) .
Q. What strategies resolve low yields in thermal rearrangement steps during synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate rearrangement of pyrido[1,2-a]pyrimidines to naphthyridines .
- Solvent Optimization : Replace high-boiling solvents like Dowtherm with ionic liquids (e.g., [BMIM][BF₄]) to reduce decomposition at elevated temperatures (220–250°C) .
- Microwave Assistance : Shorten reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields (~40%) .
Q. How do structural modifications influence pharmacokinetic properties?
Methodological Answer:
- Piperidine Modifications :
- Pyrimidine Modifications :
- Fluoro Substituents : Enhance metabolic stability by blocking CYP450 oxidation sites .
- Nitrogen Additions : Introduce H-bond acceptors to boost target binding (ΔG ≤−8 kcal/mol in docking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
